molecular formula C12H10BrNO4 B4673674 1-[(3-bromo-4-methylbenzoyl)oxy]-2,5-pyrrolidinedione

1-[(3-bromo-4-methylbenzoyl)oxy]-2,5-pyrrolidinedione

Cat. No. B4673674
M. Wt: 312.12 g/mol
InChI Key: WKJCOXJDBRXHOK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[(3-bromo-4-methylbenzoyl)oxy]-2,5-pyrrolidinedione, also known as BMBOD, is a chemical compound that has been extensively studied for its potential applications in various fields of science. BMBOD is a member of the pyrrolidine family of compounds and is known for its unique chemical properties, which make it an ideal candidate for use in scientific research.

Mechanism of Action

The mechanism of action of 1-[(3-bromo-4-methylbenzoyl)oxy]-2,5-pyrrolidinedione is not fully understood, but it is believed to involve the inhibition of certain enzymes and proteins that are involved in various cellular processes. This compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. This compound has also been shown to inhibit the activity of histone deacetylases (HDACs), enzymes that are involved in the regulation of gene expression.
Biochemical and Physiological Effects:
This compound has been shown to exhibit a range of biochemical and physiological effects, including anti-inflammatory, anti-tumor, and anti-angiogenic properties. This compound has been shown to inhibit the production of inflammatory mediators, such as prostaglandins and cytokines, which are involved in the pathogenesis of various inflammatory diseases. This compound has also been shown to inhibit the growth and proliferation of various cancer cell lines, making it a promising candidate for the development of new anti-cancer drugs.

Advantages and Limitations for Lab Experiments

One of the major advantages of 1-[(3-bromo-4-methylbenzoyl)oxy]-2,5-pyrrolidinedione is its unique chemical properties, which make it an ideal candidate for use in various scientific research applications. This compound is a relatively stable compound that can be easily synthesized and purified using standard laboratory techniques. However, one of the major limitations of this compound is its relatively low solubility in aqueous solutions, which can make it difficult to use in certain experimental settings.

Future Directions

There are several future directions for research on 1-[(3-bromo-4-methylbenzoyl)oxy]-2,5-pyrrolidinedione, including the development of new drugs based on its anti-inflammatory and anti-tumor properties, the study of its mechanism of action in more detail, and the synthesis of novel materials based on its unique chemical properties. Additionally, further research is needed to explore the potential applications of this compound in other fields of science, including materials science and nanotechnology.

Scientific Research Applications

1-[(3-bromo-4-methylbenzoyl)oxy]-2,5-pyrrolidinedione has been widely studied for its potential applications in various fields of science, including medicinal chemistry, biochemistry, and materials science. In medicinal chemistry, this compound has been shown to exhibit potent anti-inflammatory and anti-tumor properties, making it a promising candidate for the development of new drugs. In biochemistry, this compound has been used as a probe to study the structure and function of various proteins and enzymes. In materials science, this compound has been used as a building block for the synthesis of novel materials with unique properties.

properties

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 3-bromo-4-methylbenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10BrNO4/c1-7-2-3-8(6-9(7)13)12(17)18-14-10(15)4-5-11(14)16/h2-3,6H,4-5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKJCOXJDBRXHOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)ON2C(=O)CCC2=O)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10BrNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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